molecular formula C14H13N5O2S B12134946 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573973-54-3

2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12134946
CAS No.: 573973-54-3
M. Wt: 315.35 g/mol
InChI Key: BTPZHYQSDBTGJS-UHFFFAOYSA-N
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Description

2-{[4-(Furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a furan-2-ylmethyl substituent at the 4-position of the triazole ring and a pyridin-2-yl group at the 5-position. Its molecular formula is C28H22N6O2S2, with a molecular weight of 538.64 g/mol (CAS: 573932-72-6) . This compound is synthesized via alkylation of triazole-thione intermediates with chloroacetamides under basic conditions, followed by recrystallization from ethanol or water-ethanol mixtures . Its structure is confirmed by 1H/13C-NMR, mass spectrometry, and X-ray crystallography using tools like SHELXL and OLEX2 .

Properties

CAS No.

573973-54-3

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H13N5O2S/c15-12(20)9-22-14-18-17-13(11-5-1-2-6-16-11)19(14)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,15,20)

InChI Key

BTPZHYQSDBTGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)N

solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with furan-2-carbaldehyde and pyridine-2-carbaldehyde under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or furan rings.

Scientific Research Applications

2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with various molecular targets. The triazole ring can bind to metal ions, while the furan and pyridine rings can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s furan-2-ylmethyl group distinguishes it from analogs with allyl, aryl, or pyridin-3-yl substituents. Key comparisons include:

Compound Name / ID Substituents (4- and 5-positions) Melting Point (°C) Yield (%) Biological Activity Source
Target compound (573932-72-6) 4-(furan-2-ylmethyl), 5-(pyridin-2-yl) Not reported Not reported Under investigation (potential anti-exudative)
Compound 6a (Iranian J. Pharm. Res.) 4-allyl, 5-(pyridin-2-yl) 182–184 65 Not reported
Compound 7a (Iranian J. Pharm. Res.) 4-allyl, 5-(pyridin-2-yl) 109–111 75 Not reported
VUAA-1 (Orco agonist) 4-ethyl, 5-(pyridin-3-yl) Not reported Not reported Insect olfactory receptor agonist
OLC-12 (Orco agonist) 4-ethyl, 5-(pyridin-4-yl) Not reported Not reported Insect olfactory receptor agonist
KA3 (Rajurkar et al., 2014) 4-(substituted aryl), 5-(pyridin-4-yl) Not reported ~70–85 Antimicrobial, antioxidant

Key Observations :

  • Furan vs.
  • Pyridine Position : Pyridin-2-yl (target) vs. pyridin-3-yl (VUAA-1) alters electronic and steric profiles, impacting receptor binding (e.g., Orco activation in VUAA-1 requires pyridin-3-yl) .

Structure-Activity Relationship (SAR) Insights

  • Allyl/Et/Ph Groups: Improve solubility (e.g., allyl derivatives recrystallize in H2O:EtOH) but may reduce target specificity .
  • 5-Position Pyridine Orientation :
    • Pyridin-2-yl (target) vs. pyridin-4-yl (KA series) alters hydrogen-bonding capacity, affecting antimicrobial efficacy .
  • Acetamide Side Chain :
    • The sulfanyl-acetamide moiety is essential for bioactivity; replacing sulfur with oxygen diminishes receptor binding .

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule characterized by its unique structural features, including a triazole ring, furan, and pyridine moieties. This article aims to explore its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N4O3SC_{14}H_{12}N_4O_3S, with a molecular weight of approximately 376.4 g/mol. The structural arrangement includes a sulfanyl group that may enhance biological interactions.

Biological Activity Overview

This compound has been primarily studied for its antifungal , antimicrobial , and anticancer activities. The presence of the triazole scaffold is particularly significant as it is known for its ability to inhibit various biological targets.

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit potent antifungal properties by inhibiting the cytochrome P450 enzyme CYP51, which is critical for fungal sterol biosynthesis. For instance, derivatives of triazoles have shown effectiveness against pathogens such as Candida albicans and Aspergillus fumigatus .

Antimicrobial Activity

The compound demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that similar triazole compounds exhibit MIC values comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of triazoles are attributed to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. For example, certain derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines .

The biological activity of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Interaction : It may interact with various biological receptors, altering signaling pathways associated with disease progression.
  • Gene Expression Modulation : Similar compounds have been shown to affect the expression of genes involved in steroid hormone metabolism and other critical functions .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar entities:

Compound NameKey FeaturesBiological Activity
4-Allyl-5-furan-2-yl-4H-[1,2,4]triazoleContains furan and triazoleAntimicrobial
5-(Pyridin-3-yl)-4H-[1,2,4]triazolePyridine substitutionAntifungal
4-(Furan-2-carboxy)-5-(pyridinyl)-triazolesCarboxylic acid groupAnticancer
5-(Pyridinyl)-thioacetic acid derivativesThioether linkageEnzyme inhibition

This table illustrates how the specific arrangement of functional groups in 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its biological activity compared to other compounds .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Antifungal Efficacy Study : A study examining the antifungal properties revealed that this compound exhibited significant activity against Candida albicans, with an MIC value lower than that of traditional antifungal agents .
  • Cytotoxicity Assessment : In vitro assessments showed that the compound induced apoptosis in cancer cell lines, demonstrating potential as an anticancer agent .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound modulates key metabolic pathways in both fungal and human cells, indicating its potential for therapeutic applications .

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